molecular formula C9H17N3O5 B14310016 Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate CAS No. 112343-35-8

Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate

Cat. No.: B14310016
CAS No.: 112343-35-8
M. Wt: 247.25 g/mol
InChI Key: BCEJPLVHJQYSFG-UHFFFAOYSA-N
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Description

Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate is a complex organic compound with a unique structure that includes both carbamate and formylazanediyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate typically involves the reaction of dimethylamine with ethylene glycol and formic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce formyl derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate include:

Properties

CAS No.

112343-35-8

Molecular Formula

C9H17N3O5

Molecular Weight

247.25 g/mol

IUPAC Name

methyl N-[2-[formyl-[2-(methoxycarbonylamino)ethyl]amino]ethyl]carbamate

InChI

InChI=1S/C9H17N3O5/c1-16-8(14)10-3-5-12(7-13)6-4-11-9(15)17-2/h7H,3-6H2,1-2H3,(H,10,14)(H,11,15)

InChI Key

BCEJPLVHJQYSFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCN(CCNC(=O)OC)C=O

Origin of Product

United States

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